

# Toxicological Profile of 1-(Furan-2-yl)ethanol: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 1-(Furan-2-yl)ethanol

Cat. No.: B7723019

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## Abstract

This technical guide provides a comprehensive toxicological profile of **1-(Furan-2-yl)ethanol** (CAS No. 27948-61-4), a furan-containing secondary alcohol. Due to the limited availability of direct toxicological data for this specific compound, this guide establishes a robust profile by leveraging extensive data from structurally related and metabolically similar compounds, primarily furan and furfuryl alcohol. The core of furan toxicology lies in its metabolic activation by cytochrome P450 enzymes to the highly reactive intermediate, cis-2-butene-1,4-dial (BDA). This guide elucidates this critical metabolic pathway, details the mechanisms of BDA-induced cytotoxicity and genotoxicity, and outlines the key toxicological endpoints of concern, including hepatotoxicity and carcinogenicity. Furthermore, this document provides detailed experimental protocols for the in vitro and in vivo assessment of these toxicological endpoints, offering a framework for the safety evaluation of **1-(Furan-2-yl)ethanol** and other furan derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of furan-containing compounds.

## Introduction and Chemical Identity

**1-(Furan-2-yl)ethanol** is a secondary alcohol characterized by a furan ring substituted with an ethanol group at the second position. It is a chiral compound and is utilized in chemical synthesis and potentially as a flavoring agent.<sup>[1]</sup> Its toxicological profile is intrinsically linked to the chemistry of the furan moiety, a common structural motif in a variety of natural and synthetic compounds. The presence of the furan ring is a key determinant of its metabolic fate and potential for toxicity.

Table 1: Chemical and Physical Properties of **1-(Furan-2-yl)ethanol**

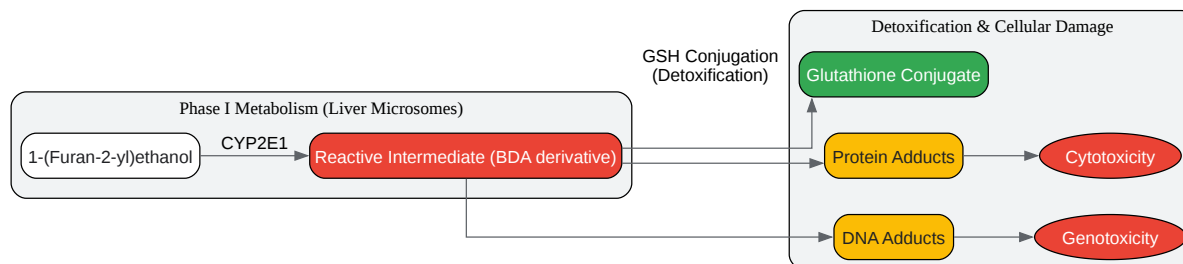
Property	Value	Reference
IUPAC Name	1-(furan-2-yl)ethanol	[2]
CAS Number	27948-61-4	[3]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	[2]
Molecular Weight	112.13 g/mol	[3]
Appearance	Colorless liquid	[4]
Boiling Point	170 °C	[4]
Flash Point	65 °C	[4]
Solubility	Miscible with water and common organic solvents	[4]

## Metabolic Fate and Mechanism of Toxicity

The toxicological potential of furan-containing compounds is predominantly dictated by their metabolic activation. The primary pathway of concern involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and electrophilic intermediate.[5]

### Metabolic Activation to cis-2-Butene-1,4-dial (BDA)

The central hypothesis for furan-induced toxicity is its bioactivation to cis-2-butene-1,4-dial (BDA).[6] This  $\alpha,\beta$ -unsaturated dialdehyde is a potent electrophile that can readily react with cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction and damage. [5][7] While specific metabolism studies on **1-(Furan-2-yl)ethanol** are not readily available, it is strongly anticipated to follow a similar metabolic pathway to furan and furfuryl alcohol, as illustrated below. The ethanol side chain is likely to be a minor site of metabolism compared to the reactive furan ring.



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Caption: Proposed metabolic pathway of **1-(Furan-2-yl)ethanol**.

## Detoxification Pathways

The primary detoxification pathway for the reactive BDA intermediate is conjugation with glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs). The resulting GSH-BDA conjugate is then further metabolized and excreted in the urine.[8] The balance between the rate of BDA formation and its detoxification via GSH conjugation is a critical determinant of the extent of cellular damage.

## Key Toxicological Endpoints

Based on the toxicological profiles of furan and furfuryl alcohol, the primary toxicological concerns for **1-(Furan-2-yl)ethanol** are hepatotoxicity, genotoxicity, and carcinogenicity.

## Hepatotoxicity

The liver is the primary target organ for furan-induced toxicity due to the high concentration of CYP2E1 enzymes responsible for its metabolic activation.[9] Acute and sub-chronic exposure to furan in rodents leads to dose-dependent liver injury characterized by necrosis, apoptosis, and inflammation.[10][11]

Table 2: Summary of Hepatotoxicity Data for Furan and Furfuryl Alcohol

Compound	Species	Exposure Route	Key Findings	NOAEL/LO AEL	Reference
Furan	Rat	Oral (gavage)	Mild histological lesions in the liver.	NOAEL: 0.03 mg/kg bw/day	<a href="#">[10]</a>
Furan	Mouse	Oral (gavage)	Histological changes in the liver.	NOAEL: 0.12 mg/kg bw/day	<a href="#">[11]</a>
Furfuryl Alcohol	Rat, Mouse	Inhalation	Lesions in the nasal respiratory and olfactory epithelium.	-	<a href="#">[12]</a>

## Genotoxicity

The genotoxicity of furan is a subject of ongoing research, with some studies suggesting a genotoxic mode of action, at least in part.[\[10\]](#) The reactive metabolite, BDA, can form adducts with DNA, which can lead to mutations and chromosomal aberrations if not repaired.[\[7\]](#) However, short-term genotoxicity tests for furan have produced mixed results.[\[13\]](#)

## Carcinogenicity

Furan is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence of carcinogenicity in experimental animals.[\[14\]](#) Chronic oral exposure to furan has been shown to cause liver tumors (hepatocellular and cholangiocarcinomas) in both rats and mice.[\[14\]](#) The carcinogenic mechanism is thought to be a combination of genotoxic and non-genotoxic effects, including chronic cytotoxicity and regenerative cell proliferation.

## Regulatory Context and Safety Evaluation

As a potential flavoring substance, the safety of **1-(Furan-2-yl)ethanol** would be evaluated by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations often group structurally related compounds. Furfuryl alcohol and other furan derivatives have been evaluated by both JECFA and EFSA.[\[13\]](#)[\[14\]](#)[\[15\]](#)

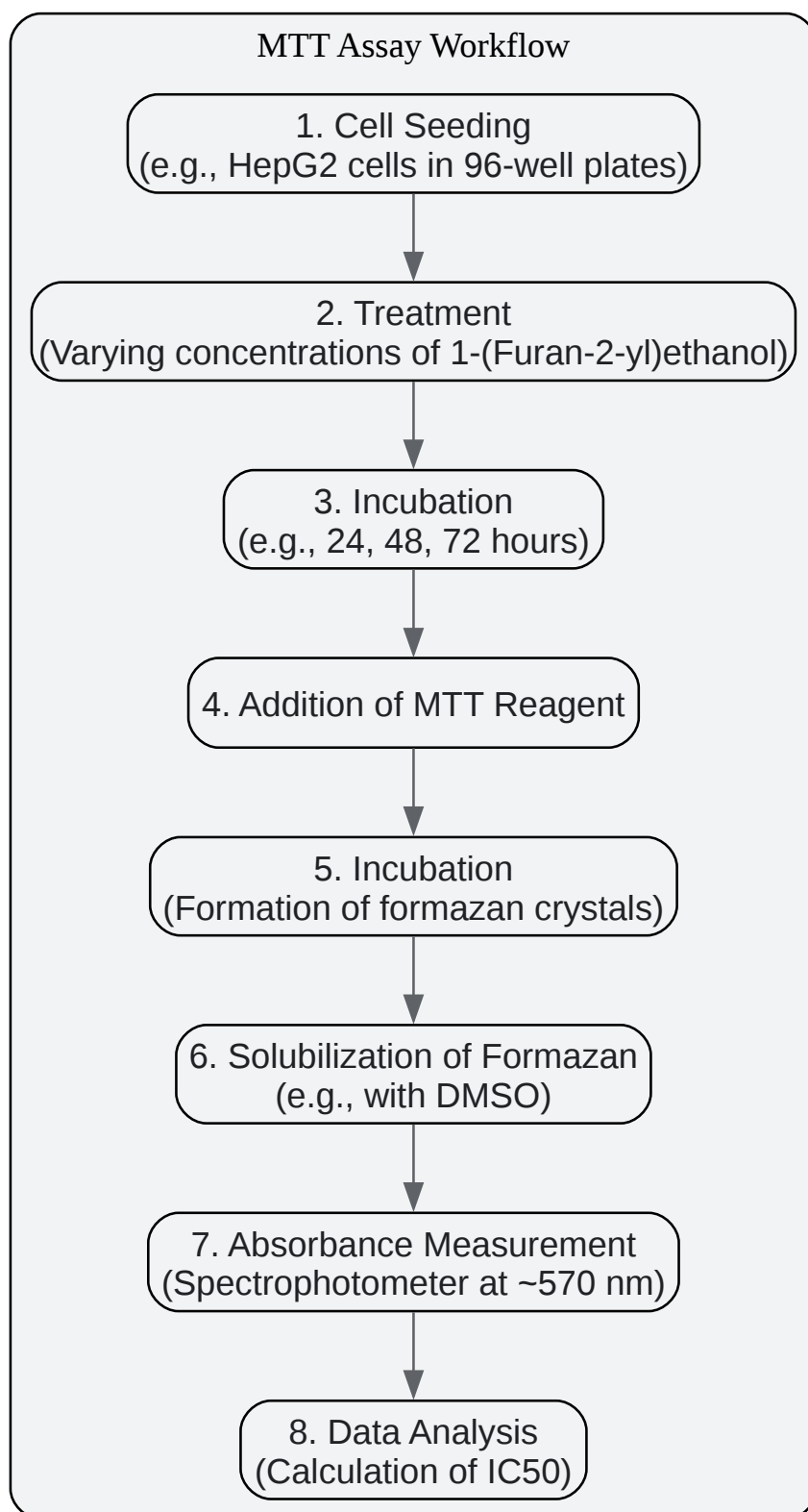
JECFA has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a number of related substances, including furfuryl alcohol.[\[14\]](#) EFSA's Flavouring Group Evaluations (FGEs) on furan derivatives, such as FGE.13, FGE.66, and FGE.67, provide a framework for assessing the safety of these compounds.[\[13\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) For instance, in FGE.67, a No-Observed-Adverse-Effect Level (NOAEL) of 22.6 mg/kg bw per day was derived for 2-acetylfuran.[\[15\]](#) These values for structurally similar compounds provide important benchmarks for a preliminary risk assessment of **1-(Furan-2-yl)ethanol**.

## Experimental Protocols for Toxicological Assessment

A thorough toxicological evaluation of **1-(Furan-2-yl)ethanol** would involve a battery of in vitro and in vivo assays. The following protocols are based on established methods for assessing the toxicity of furan and its derivatives.

### In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.



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Caption: Workflow for the in vitro MTT cytotoxicity assay.

#### Methodology:

- **Cell Culture:** Plate hepatic cells (e.g., HepG2) in 96-well plates at a suitable density and allow them to adhere overnight.
- **Treatment:** Expose the cells to a range of concentrations of **1-(Furan-2-yl)ethanol** for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
- **MTT Addition:** After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at approximately 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

## In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

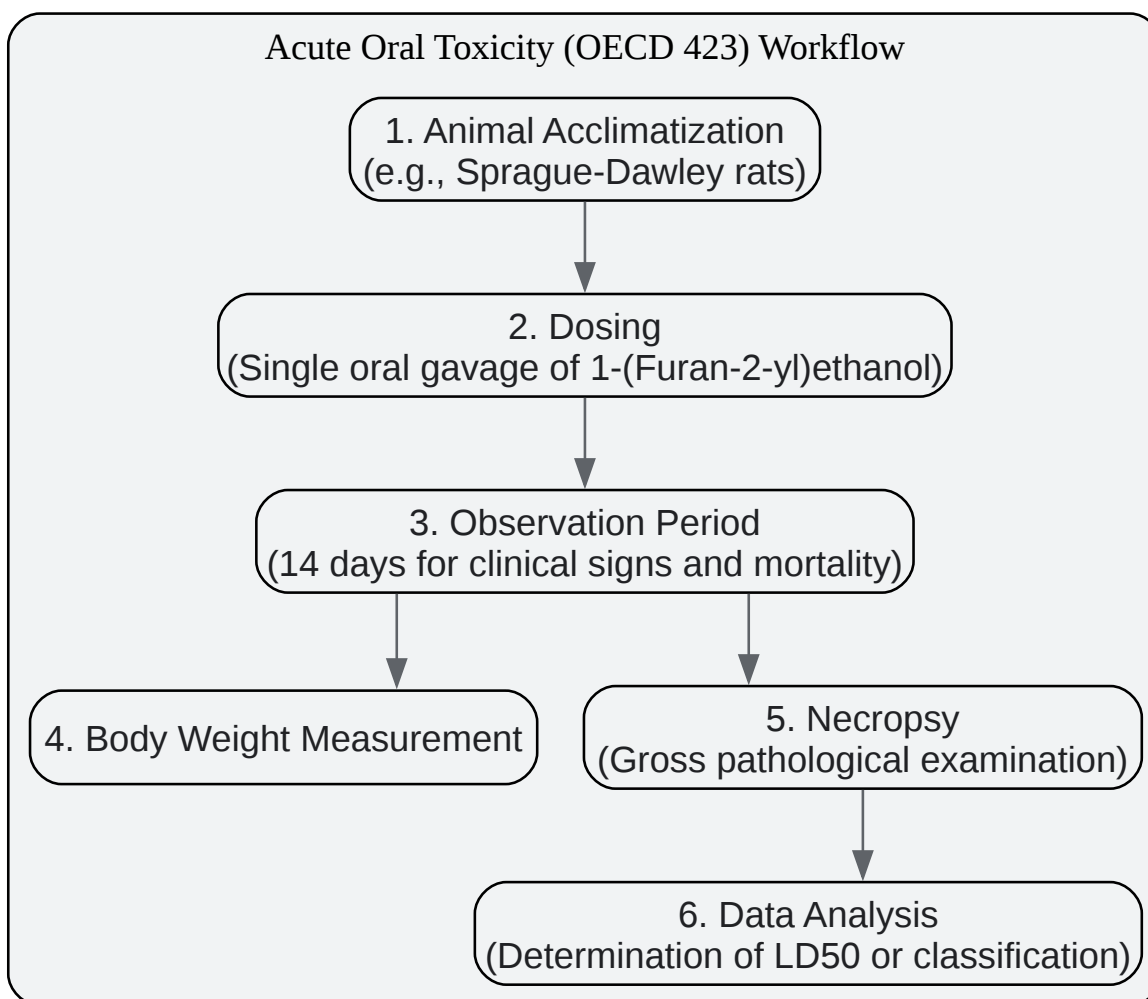
#### Methodology:

- **Cell Treatment:** Expose a suitable cell line (e.g., TK6 or HepG2) to various concentrations of **1-(Furan-2-yl)ethanol**, with and without metabolic activation (S9 mix).
- **Cell Embedding:** Embed the treated cells in low-melting-point agarose on microscope slides.
- **Lysis:** Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA.
- **Alkaline Unwinding and Electrophoresis:** Expose the slides to an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

- **Staining and Visualization:** Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
- **Image Analysis:** Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

## In Vivo Acute Oral Toxicity Study (OECD 423)

This study provides information on the short-term toxicity of a substance after a single oral dose.



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Caption: Workflow for an in vivo acute oral toxicity study.



#### Methodology:

- **Animal Selection:** Use a single sex (usually females) of a standard rodent strain (e.g., Wistar rats).
- **Dosing:** Administer a single oral dose of **1-(Furan-2-yl)ethanol** to a small group of animals (e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
- **Observation:** Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Step-wise Procedure:** Depending on the outcome of the initial dose, either stop the test or dose another group of animals at a lower or higher dose.
- **Necropsy:** At the end of the observation period, perform a gross necropsy on all animals.
- **Classification:** Based on the number of mortalities at different dose levels, classify the substance according to its acute toxicity.

## In Vivo Sub-chronic Toxicity Study (OECD 408)

This 90-day study provides information on the potential adverse effects of repeated oral exposure to a substance.

#### Methodology:

- **Animal Selection:** Use both male and female rodents (e.g., Sprague-Dawley rats).
- **Dosing:** Administer **1-(Furan-2-yl)ethanol** daily by gavage at three or more dose levels for 90 days. Include a control group.
- **In-life Observations:** Monitor clinical signs, body weight, and food consumption throughout the study.
- **Clinical Pathology:** At the end of the study, collect blood for hematology and clinical chemistry analysis.

- Organ Weights and Histopathology: Conduct a full necropsy, weigh major organs, and perform histopathological examination of a comprehensive set of tissues.
- Data Analysis: Analyze the data to identify any treatment-related adverse effects and determine a No-Observed-Adverse-Effect Level (NOAEL).

## Conclusion and Future Directions

The toxicological profile of **1-(Furan-2-yl)ethanol** is predicted to be dominated by the metabolic activation of its furan ring to the reactive intermediate, cis-2-butene-1,4-dial. This mechanism strongly suggests a potential for hepatotoxicity, genotoxicity, and, upon chronic exposure, carcinogenicity. While direct toxicological data for **1-(Furan-2-yl)ethanol** is scarce, the extensive database on furan and structurally related compounds like furfuryl alcohol provides a solid foundation for a preliminary safety assessment.

Future research should focus on obtaining direct experimental data for **1-(Furan-2-yl)ethanol** to validate the predictions made in this guide. Key areas for investigation include:

- Metabolism studies: To confirm the formation of BDA and characterize the specific metabolic profile of **1-(Furan-2-yl)ethanol**.
- In vitro genotoxicity testing: A comprehensive battery of assays to clarify its mutagenic and clastogenic potential.
- In vivo toxicity studies: Acute and sub-chronic studies to determine its target organs and establish a NOAEL.

Such data will be crucial for a definitive risk assessment and for ensuring the safe use of **1-(Furan-2-yl)ethanol** in any potential application.

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## References

- 1. researchgate.net [researchgate.net]
- 2. CID 144165158 | C12H16O4 | CID 144165158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 27948-61-4|(R)-1-(Furan-2-yl)ethanol|BLD Pharm [bldpharm.com]
- 4. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Subchronic oral toxicity study of furan in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 14. WHO | JECFA [apps.who.int]
- 15. Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3): consideration of 23 furan-substituted compounds evaluated by JECFA at the 55th, 65th, 69th and 86th meetings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 17. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
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